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molecular formula C14H19NO3 B8530694 N-(2,4,6-trimethyl-phenyl-acetyl)-sarcosine

N-(2,4,6-trimethyl-phenyl-acetyl)-sarcosine

Cat. No. B8530694
M. Wt: 249.30 g/mol
InChI Key: RMTWXSONIBDXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05186737

Procedure details

11.25 g (0.15 mol) of sarcosine and 3 g (0.075 mol) of NaOH are dissolved in 210 ml of water. While cooking the solution in a water bath 9 g (0.225 mol) of NaOH, dissolved in 45 ml of water, and 29.6 g (0.15 mol) of mesityleneacetyl chloride are added synchronously dropwise, during which addition the temperature is kept at <40 ° C. After 1 hour the mixture is acidified with concentrated HCI at 0° to 20° C., filtered off and the filtrate is dried in vacuo over P2O5 at 70° C. 37.1 g (99.3 % of theory) of N-(2,4,6-trimethyl-phenyl-acetyl)-sarcosine of a melting point of 140° C. are obtained.
Quantity
11.25 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[OH-].[Na+].[C:9]1([CH3:21])[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:10]=1[CH2:17][C:18](Cl)=[O:19]>O>[CH3:21][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:10]=1[CH2:17][C:18]([N:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
11.25 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
29.6 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)CC(=O)Cl)C
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at <40 ° C
FILTRATION
Type
FILTRATION
Details
filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate is dried in vacuo over P2O5 at 70° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)CC(=O)N(C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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